molecular formula C9H4BrClIN B1278928 8-Bromo-2-chloro-3-iodoquinoline CAS No. 590371-88-3

8-Bromo-2-chloro-3-iodoquinoline

Cat. No. B1278928
M. Wt: 368.39 g/mol
InChI Key: LUWPZLXEIPSUQD-UHFFFAOYSA-N
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Description

Quinoline derivatives, such as 8-Bromo-2-chloro-3-iodoquinoline, are compounds that have been extensively studied due to their diverse range of biological activities and applications in various fields of chemistry and medicine. These compounds are characterized by a quinoline core structure with halogen substituents that can significantly alter their chemical and physical properties, as well as their biological activity .

Synthesis Analysis

The synthesis of halogenated quinolines typically involves the use of available chemicals and efficient processes to introduce bromo, chloro, and iodo substituents into the quinoline ring. For instance, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was achieved through an efficient process, which could be analogous to the synthesis of 8-Bromo-2-chloro-3-iodoquinoline . Additionally, the synthesis of 8-iodoquinoline from 8-aminoquinoline using the Sandmeyer reaction indicates a possible pathway for introducing iodine into the quinoline ring .

Molecular Structure Analysis

The molecular structure of halogenated quinolines is often determined using crystallography and spectroscopic methods. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was found to crystallize in the triclinic system with specific unit cell parameters, and its crystal packing was stabilized by various intermolecular interactions . Similarly, the structure of 7-bromoquinolin-8-ol was established through structure analysis, indicating that bromination occurred at the 7-position . These studies provide insights into the possible molecular structure of 8-Bromo-2-chloro-3-iodoquinoline.

Chemical Reactions Analysis

Halogenated quinolines can undergo various chemical reactions, including cross-coupling reactions, as seen in the preparation of polycarbo-substituted quinazolines from 2-aryl-6-bromo-4-chloro-8-iodoquinazolines . The reactivity of the halogen substituents can influence the selectivity of these reactions. Additionally, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents demonstrates the potential for halogenated quinolines to participate in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinolines are closely related to their molecular structure. Vibrational spectroscopic investigations and computational studies provide detailed information on the vibrational frequencies, structural parameters, and normal modes of vibration . The presence of halogen atoms can affect the vibrational frequencies and the overall stability of the molecule. Furthermore, the electronic properties, such as HOMO-LUMO energies and electron density distribution, can be assessed through computational methods, giving insights into the reactivity and chemical behavior of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Bromo-iodoquinoline compounds, like 8-Bromo-2-chloro-3-iodoquinoline, are important intermediates in the synthesis of biologically active compounds. For example, 6-bromo-4-iodoquinoline is used in synthesizing compounds like GSK2126458, with potential applications in various biological activities (Wang et al., 2015).

Antitumor Activity

  • Certain halogen-substituted quinolines have been studied for their antitumor properties. For instance, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, similar in structure to 8-Bromo-2-chloro-3-iodoquinoline, have shown significant antitumor activity against murine leukemias (Lin & Loo, 1978).

Antiviral Applications

  • Halogenated quinolines, such as Clioquinol and its analogues, have been discovered as potent inhibitors of SARS-CoV-2 infection. They inhibit the interaction between ACE2 and the Spike protein of the virus, suggesting potential as therapeutic agents for COVID-19 (Olaleye et al., 2021).

Crystal Structure Analysis

  • Research on the crystal structure of related compounds, like 7-iodo-8-hydroxyquinoline, provides insights into the molecular configuration and potential chemical interactions of these molecules (Shoja et al., 1997).

In Vitro Cytotoxic Studies

  • 8-Hydroxyquinoline derived compounds with halogen substitutions have been studied for their cytotoxic effects, particularly in relation to cancer cell lines. The research suggests potential applications in cancer therapy (Kotian et al., 2021).

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 8-Bromo-2-chloro-3-iodoquinoline . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

8-Bromo-2-chloro-3-iodoquinoline is currently used for research purposes . Given its unique properties and potential, it may find broader applications in the future, particularly in the field of medicinal chemistry.

properties

IUPAC Name

8-bromo-2-chloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClIN/c10-6-3-1-2-5-4-7(12)9(11)13-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWPZLXEIPSUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-chloro-3-iodoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
… The remaining isomer 16 was produced from 8-bromo-2-chloro-3-iodoquinoline by a sequence comprising iodine/trifluoromethyl substitution (64%), halogen/metal permutation followed …

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